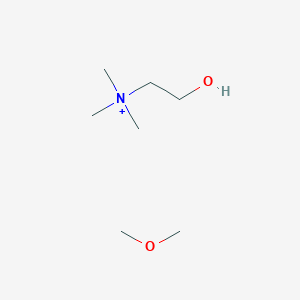
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl and methoxy groups, and a methanone group attached to a methoxycyclohexyl ring .
Méthodes De Préparation
The synthesis of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves several stepsThe final step involves the attachment of the methanone group to the methoxycyclohexyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone can be compared with other similar compounds, such as:
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybenzyl)methanone: This compound features a benzyl group in place of the cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybutyl)methanone: This compound has a butyl group instead of the cyclohexyl group.
Propriétés
Formule moléculaire |
C20H25NO3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(3-ethyl-2-methoxyquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C20H25NO3/c1-4-13-11-16-12-15(7-10-18(16)21-20(13)24-3)19(22)14-5-8-17(23-2)9-6-14/h7,10-12,14,17H,4-6,8-9H2,1-3H3 |
Clé InChI |
IOCYQQQCJYMWDT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)







![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)




